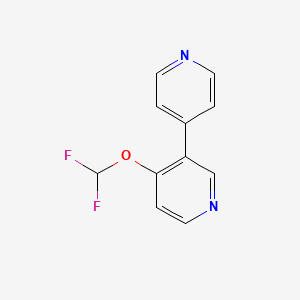
4-(Difluoromethoxy)-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of the difluoromethoxy group adds unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3,4’-bipyridine typically involves the introduction of the difluoromethoxy group into a bipyridine framework. One common method involves the reaction of 4-hydroxy-3,4’-bipyridine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)-3,4’-bipyridine may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced difluoromethylation techniques to introduce the difluoromethoxy group efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted bipyridines .
Scientific Research Applications
4-(Difluoromethoxy)-3,4’-bipyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and reactivity, affecting its overall biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Difluoromethoxy)-3,4’-bipyridine is unique due to its bipyridine structure combined with the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H8F2N2O |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-10-3-6-15-7-9(10)8-1-4-14-5-2-8/h1-7,11H |
InChI Key |
OKJHLDMGNFBFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=CN=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















